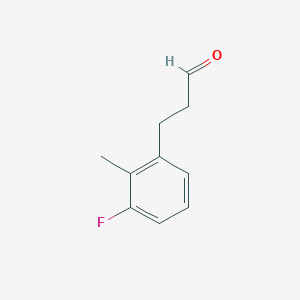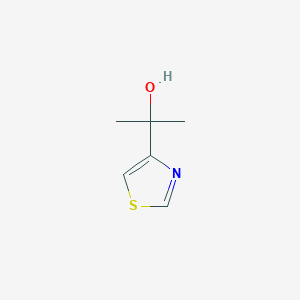
2-(Thiazol-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiazol-4-yl)propan-2-ol is a heterocyclic compound that contains a thiazole ring. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazol-4-yl)propan-2-ol typically involves the reaction of thiazole derivatives with appropriate reagents. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions . Another method involves the reaction of 2-chloro-1-(thiazol-4-yl)ethanone with sodium borohydride in methanol to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Análisis De Reacciones Químicas
Types of Reactions
2-(Thiazol-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-(Thiazol-4-yl)propan-2-one.
Reduction: Formation of 2-(Thiazol-4-yl)propan-2-amine.
Substitution: Formation of halogenated thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(Thiazol-4-yl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and photographic sensitizers
Mecanismo De Acción
The mechanism of action of 2-(Thiazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it a versatile molecule in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Aminothiazol-4-yl)propan-2-ol: Similar structure but with an amino group instead of a hydroxyl group.
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol: Contains a bromine atom on the thiazole ring.
2-(Thiazol-2-yl)ethanol: Similar structure but with an ethyl group instead of a propyl group
Uniqueness
2-(Thiazol-4-yl)propan-2-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C6H9NOS |
|---|---|
Peso molecular |
143.21 g/mol |
Nombre IUPAC |
2-(1,3-thiazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C6H9NOS/c1-6(2,8)5-3-9-4-7-5/h3-4,8H,1-2H3 |
Clave InChI |
CRUOITCRZQYILH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CSC=N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


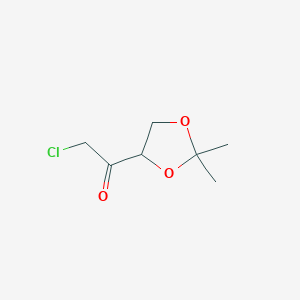
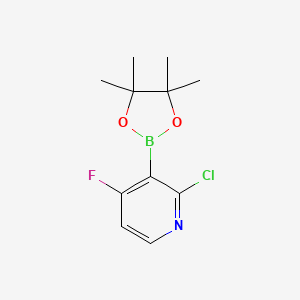
![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)
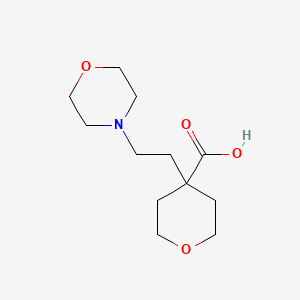

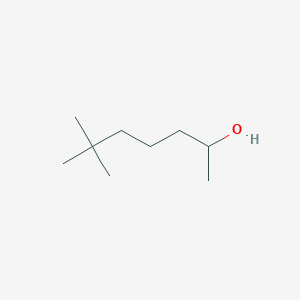
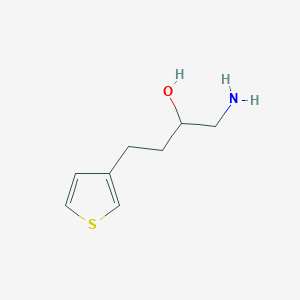
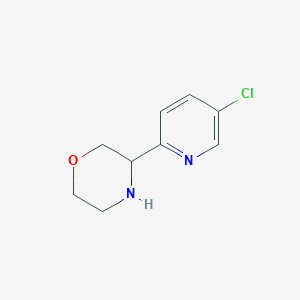
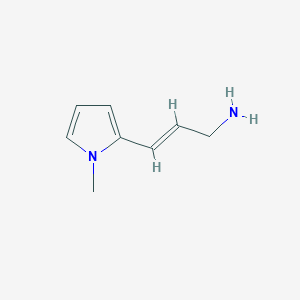
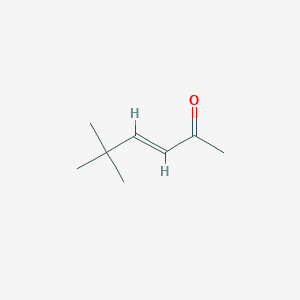
![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)
![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)
